Coproporphyrin I containing Cobalt(III) is a complex of the porphyrin family, specifically a cobalt(III) derivative of coproporphyrin. This compound is characterized by its unique structure and potential biological applications. It is classified as a small molecule and has not received any formal approval for clinical use. The molecular formula for Coproporphyrin I containing Cobalt(III) is , with an average molecular weight of approximately 711.63 g/mol .
Coproporphyrin I is derived from the metabolic pathway of heme synthesis, where it serves as an intermediate product. It has been primarily studied in the context of its biological roles and potential therapeutic applications, particularly in relation to its interactions with various biological systems. The compound does not fall under any specific drug category and is currently classified as experimental .
The synthesis of Coproporphyrin I containing Cobalt(III) typically involves the coordination of Cobalt(III) ions to the porphyrin structure. One common method includes heating a porphyrin precursor with cobalt salts under controlled conditions to facilitate the formation of the metal complex.
For example, a typical synthesis might involve:
The molecular structure of Coproporphyrin I containing Cobalt(III) features a central cobalt atom coordinated by nitrogen atoms from the porphyrin ring, creating a stable chelate complex. The structure includes multiple carboxyethyl side chains that enhance solubility and interaction with biological systems.
Coproporphyrin I containing Cobalt(III) can participate in various chemical reactions typical for metalloporphyrins. These include ligand exchange reactions where axial ligands can be substituted by other molecules or ions depending on environmental conditions.
The reactivity of this compound can be influenced by factors such as pH and the presence of competing ligands. For instance:
The mechanism of action for Coproporphyrin I containing Cobalt(III) primarily involves its role as a metalloporphyrin in biological systems. It may act as a catalyst in oxidative reactions or participate in electron transfer processes.
Research indicates that this compound can influence various biochemical pathways by modulating enzyme activities or serving as a substrate for specific enzymes involved in heme metabolism . Its interactions with biological membranes and proteins are also significant for its potential therapeutic applications.
These properties suggest that Coproporphyrin I containing Cobalt(III) has moderate hydrophilicity and may interact favorably with biological membranes.
Coproporphyrin I containing Cobalt(III) has potential applications in scientific research and medicine:
This compound's unique properties make it an interesting subject for ongoing research into its biological functions and therapeutic potentials.
The coproporphyrin-dependent (CPD) pathway represents an essential heme biosynthesis route predominantly utilized by monoderm bacteria (e.g., Listeria monocytogenes, Staphylococcus aureus). Unlike the classical protoporphyrin-dependent pathway in eukaryotes and diderm bacteria, the CPD pathway employs coproporphyrin III (CPIII) as the terminal substrate for ferrochelatase. In this pathway:
Table 1: Key Intermediates in the CPD Pathway
| Intermediate | Chemical Structure | Enzyme Involved |
|---|---|---|
| Coproporphyrinogen III | Tetrapyrrole with 4 propionates | Coproporphyrinogen dehydrogenase |
| Coproporphyrin III (CPIII) | Oxidized form (porphyrin) | Spontaneous oxidation |
| Coproheme | Fe(III)-bound CPIII | Ferrochelatase (CpfC) |
| Heme b | Fe(II)-protoporphyrin IX | Coproheme decarboxylase (ChdC) |
This pathway’s physiological significance lies in its exclusivity to pathogenic bacteria, making it a potential antibiotic target [1] [9].
Coproporphyrinogen III oxidase (CPOX) catalyzes the oxidative decarboxylation of coproporphyrinogen III to coproporphyrin III. Key specificity determinants include:
Ferrochelatase (CpfC) binds CPIII in a distorted conformation to facilitate Fe²⁺ insertion. Structural analyses reveal:
Table 2: Active Site Interactions in L. monocytogenes Ferrochelatase
| Propionate Position | Interacting Residue | Bond Type | Role in Catalysis |
|---|---|---|---|
| 2 | His183 | Hydrogen bond | Anchors ring A |
| 4 | Arg70 | Salt bridge | Stabilizes ring B |
| 6 | Asn143 | Hydrogen bond | Orients ring C |
| 7 | Ser187 | Hydrogen bond | Anchors ring D |
Coproheme decarboxylation involves two H₂O₂-dependent oxidative decarboxylations, mediated by conserved tyrosine and lysine residues:- First Decarboxylation (Propionate 2 → Vinyl):1. H₂O₂ oxidizes coproheme to Compound I (Fe⁴⁺=O, porphyrin radical).2. Electron transfer from Tyr147 generates a tyrosyl radical (Tyr■).3. Tyr■ abstracts a hydrogen atom from propionate 2, triggering decarboxylation to vinyl and forming harderoheme (three-propionate intermediate) [6] [10].- Second Decarboxylation (Propionate 4 → Vinyl):- The three-propionate intermediate rotates 90° within the active site, repositioning propionate 4 near Tyr147.- Lys151 acts as a proton shuttle for a second H₂O₂-mediated oxidation, yielding heme b [6] [10].
Table 3: Key Residues in Coproheme Decarboxylation
| Residue | Function | Mutation Effect |
|---|---|---|
| Tyr147 | Radical shuttle for both decarboxylations | Complete loss of activity |
| Lys151 | Proton shuttle for propionate 4 decarboxylation | Impaired second decarboxylation |
| Trp200 | Stabilizes propionate 4 orientation | Reduced heme b yield |
This radical relay mechanism exemplifies an unconventional use of heme as both substrate and cofactor, with tyrosine extending the catalytic sphere beyond the iron center [10].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8